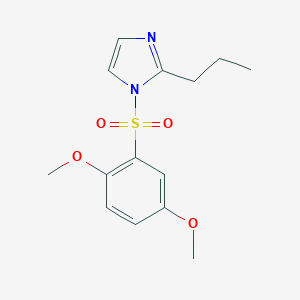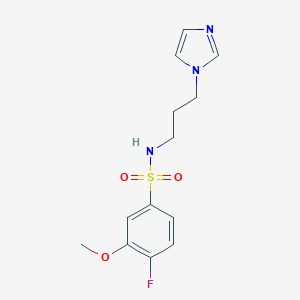
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide, also known as EPNS, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its high potency and selectivity for carbonic anhydrase inhibition. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide. One area of interest is its potential use in the treatment of neuropathic pain and diabetic neuropathy. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to exhibit anticonvulsant properties, and further research may explore its potential use in the treatment of epilepsy. Other potential future directions include investigating the effects of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide on other physiological systems, such as the cardiovascular and respiratory systems.
Synthesis Methods
The synthesis of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 3-pyridylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been found to be effective in treating neuropathic pain and diabetic neuropathy.
properties
Product Name |
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-ethoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-16-7-5-14-11-17(8-6-13(14)10-16)23(20,21)19-15-4-3-9-18-12-15/h3-12,19H,2H2,1H3 |
InChI Key |
CJDIMRPKMNRLOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)


![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)

![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)

